N-(2-METHOXYPHENYL)-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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Overview
Description
N-(2-METHOXYPHENYL)-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE: is a complex organic compound with the molecular formula C21H27N3O2 It is known for its unique chemical structure, which includes a methoxyphenyl group, a methylphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenylamine with 2-methylbenzyl chloride to form an intermediate, which is then reacted with piperazine and acetyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification methods such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as or can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-METHOXYPHENYL)-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE: can be compared with other similar compounds, such as:
N-(2-METHOXYPHENYL)ACETAMIDE: Lacks the piperazine ring and methylphenyl group, resulting in different chemical properties and applications.
N-(2-METHYLPHENYL)ACETAMIDE: Lacks the methoxyphenyl group and piperazine ring, leading to distinct reactivity and uses.
N-(2-METHOXYPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE:
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-7-3-4-8-18(17)15-23-11-13-24(14-12-23)16-21(25)22-19-9-5-6-10-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTASDYXTJLDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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